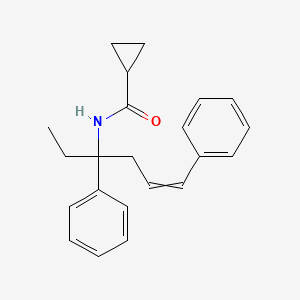
5-(METHOXY-D3)-2-MERCAPTOBENZIMIDAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(METHOXY-D3)-2-MERCAPTOBENZIMIDAZOLE” seems to be a deuterated compound. Deuterated compounds are analogs of a compound where the hydrogen atoms (‘H’) are replaced with deuterium (‘D’). They are often used in research and development .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, deuterated compounds are generally synthesized by replacing a hydrogen atom with deuterium. This can be achieved through various methods, including chemical exchange or direct synthesis .Molecular Structure Analysis
The molecular structure of “this compound” would likely be similar to its non-deuterated analog, with the difference being the replacement of hydrogen atoms with deuterium .Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(METHOXY-D3)-2-MERCAPTOBENZIMIDAZOLE involves the substitution of a deuterium atom for a hydrogen atom in the methoxy group of 5-methoxy-2-mercaptobenzimidazole. This can be achieved through a series of reactions starting with commercially available starting materials.", "Starting Materials": [ "2-nitroaniline", "thioacetamide", "sodium hydroxide", "methanol", "hydrochloric acid", "sodium borohydride", "deuterium oxide", "sodium methoxide", "sodium cyanoborohydride", "acetic acid", "sodium bicarbonate", "ethyl acetate" ], "Reaction": [ "1. Nitration of 2-nitroaniline with nitric acid to yield 5-nitro-2-nitroaniline", "2. Reduction of 5-nitro-2-nitroaniline with sodium borohydride in methanol to yield 5-amino-2-nitroaniline", "3. Cyclization of 5-amino-2-nitroaniline with thioacetamide in the presence of sodium hydroxide to yield 5-mercapto-2-benzimidazole", "4. Methylation of 5-mercapto-2-benzimidazole with methyl iodide in the presence of sodium bicarbonate to yield 5-methoxy-2-mercaptobenzimidazole", "5. Deuterium exchange of the methoxy group in 5-methoxy-2-mercaptobenzimidazole with deuterium oxide in the presence of sodium methoxide to yield 5-(METHOXY-D3)-2-MERCAPTOBENZIMIDAZOLE", "6. Reduction of 5-(METHOXY-D3)-2-MERCAPTOBENZIMIDAZOLE with sodium cyanoborohydride in acetic acid to remove the nitro group and yield the final product" ] } | |
CAS RN |
1219804-80-4 |
Molecular Formula |
C8H8N2OS |
Molecular Weight |
183.243 |
IUPAC Name |
4,5,7-trideuterio-6-methoxy-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)10-8(12)9-6/h2-4H,1H3,(H2,9,10,12)/i2D,3D,4D |
InChI Key |
KOFBRZWVWJCLGM-NRUYWUNFSA-N |
SMILES |
COC1=CC2=C(C=C1)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)





![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B594608.png)
